Isopropyl 1H-indole-3-propionate
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Overview
Description
Isopropyl 1H-indole-3-propionate is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications. Indole derivatives are widely studied due to their presence in various natural products and their significant pharmacological properties . This compound, specifically, is an ester derivative of indole, combining the indole nucleus with an isopropyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 1H-indole-3-propionate typically involves the esterification of indole-3-propionic acid with isopropanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process .
Industrial Production Methods: Industrial production of indole derivatives often employs Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . For large-scale production, continuous flow reactors and optimized reaction conditions are used to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 1H-indole-3-propionate undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of indole-3-propanol.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Isopropyl 1H-indole-3-propionate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Isopropyl 1H-indole-3-propionate involves its interaction with various molecular targets. It can modulate enzyme activity and interact with cellular receptors, influencing signaling pathways. For instance, indole derivatives are known to activate nuclear receptors and regulate gene expression . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness: Isopropyl 1H-indole-3-propionate stands out due to its ester functional group, which can influence its solubility, reactivity, and biological activity compared to other indole derivatives. This unique structure allows for specific interactions and applications in various fields .
Properties
CAS No. |
93941-02-7 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
propan-2-yl 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H17NO2/c1-10(2)17-14(16)8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3 |
InChI Key |
ALEBZUNFHDQURI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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